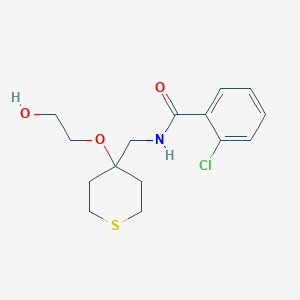
Phenol, 3-cyclopropyl-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Phenolic compounds can be synthesized using various methods. For instance, they can be synthesized by an ester rearrangement in the Fries rearrangement, by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, by hydrolysis of phenolic esters or ethers, and by reduction of quinones . Enzymatic synthesis of fluorinated compounds has also been reported .Molecular Structure Analysis
Phenols contain a benzene ring which is bonded to a hydroxyl group . The structure of “Phenol, 3-cyclopropyl-5-fluoro-” would include a cyclopropyl group and a fluorine atom attached to the phenol structure.Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols are similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .Applications De Recherche Scientifique
Catalysis and Intermediate Formation in Chemical Reactions Phenol, 3-cyclopropyl-5-fluoro-, has been studied in the context of intramolecular reactions of alkynes with furans and electron-rich arenes. A key finding is the role of cyclopropyl platinum carbenes as intermediates in these reactions, leading to the formation of phenols and other cyclization products. This highlights its potential use in synthetic chemistry and catalysis (Martín‐Matute et al., 2003).
Development of pH Sensitive Probes Fluorinated o-aminophenol derivatives, which can include structures similar to phenol, 3-cyclopropyl-5-fluoro-, have been developed as pH-sensitive probes. These compounds are useful in biological and chemical research for measuring intracellular pH, demonstrating the compound's relevance in bioanalytical chemistry (Rhee et al., 1995).
Applications in Organic Light-Emitting Diodes (OLEDs) In the field of materials science, particularly in the development of OLEDs, phenol derivatives including fluorinated phenols have been used as ancillary ligands in iridium complexes. These complexes exhibit high photoluminescence quantum efficiency, highlighting the role of such compounds in enhancing the performance of OLEDs (Jin et al., 2014).
Synthesis of Biologically Active Compounds Phenol, 3-cyclopropyl-5-fluoro-, may be involved in the synthesis of biologically active compounds. A study on the synthesis of disubstituted and polysubstituted phenols from acyclic precursors, including similar fluorinated phenols, indicates its potential application in creating pharmaceuticals or bioactive molecules (Qian et al., 2015).
Investigations in Biochemistry and Microbiology Fluorinated phenols, akin to phenol, 3-cyclopropyl-5-fluoro-, have been used in studies investigating the anaerobic transformation of phenol to benzoate, a process significant in environmental biochemistry and microbiology (Genthner et al., 1989).
Mécanisme D'action
Target of Action
It’s worth noting that fluorinated compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Fluorinated compounds, in general, are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical pathways, often related to the function of the targets they interact with .
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic breakdown .
Result of Action
Fluorinated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-3-cyclopropylphenol. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that fluorinated compounds often interact with enzymes, proteins, and other biomolecules in unique ways due to the electronegativity and small size of the fluorine atom .
Cellular Effects
Fluorinated compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 5-Fluoro-3-cyclopropylphenol in animal models .
Metabolic Pathways
Fluorinated compounds can be involved in various metabolic pathways and can interact with enzymes or cofactors .
Propriétés
IUPAC Name |
3-cyclopropyl-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUKOCHCVPJRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

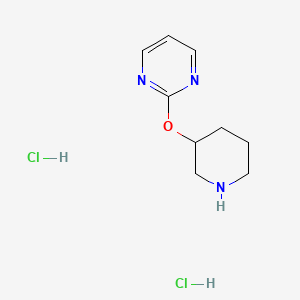
![2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2510537.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2510538.png)
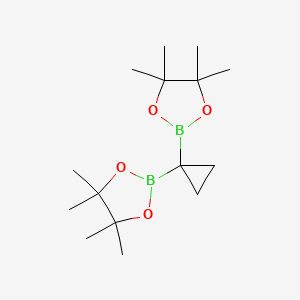
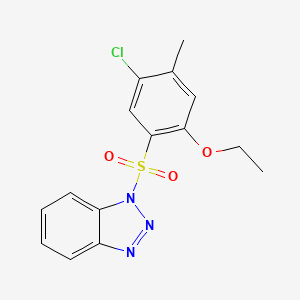
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)
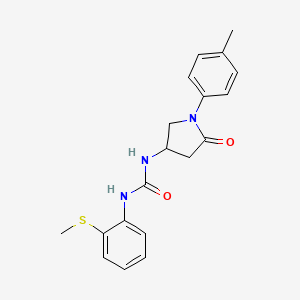

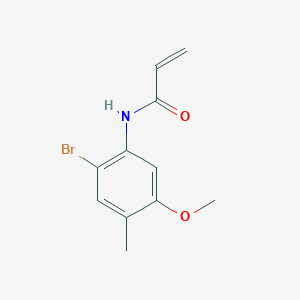
![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate](/img/structure/B2510556.png)
